molecular formula C18H13ClN2O5 B12115855 N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B12115855
M. Wt: 372.8 g/mol
InChI Key: YHXSSXMOYGZBKK-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a coumarin-based carbohydrazide derivative. Its core structure comprises:

  • A 2H-chromene (coumarin) backbone with a 2-oxo group and 8-methoxy substitution.
  • A carbohydrazide (-CONHNH₂) functional group at position 2.
  • A 4-chlorophenyl carbonyl moiety attached to the hydrazide nitrogen.

For example, N'-(4-chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide (a structural analog) was prepared by reacting 2-oxo-coumarin-3-carbohydrazide with 4-chlorobenzaldehyde .

Potential Applications Carbohydrazide derivatives are explored for diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The 4-chlorophenyl group may enhance lipophilicity, improving membrane permeability and target binding .

Properties

Molecular Formula

C18H13ClN2O5

Molecular Weight

372.8 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C18H13ClN2O5/c1-25-14-4-2-3-11-9-13(18(24)26-15(11)14)17(23)21-20-16(22)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22)(H,21,23)

InChI Key

YHXSSXMOYGZBKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Catalyst : Piperidine (5 mol%)

  • Solvent : Ethanol (reflux, 6–8 hours)

  • Yield : 73–92%

Substituted salicylaldehydes with electron-donating groups (e.g., methoxy) enhance reactivity due to increased electron density at the ortho position, facilitating cyclization. Ultrasound irradiation or microwave-assisted methods can reduce reaction time to 40 minutes with comparable yields (85–90%).

Hydrazinolysis to 8-Methoxy-2-Oxo-2H-Chromene-3-Carbohydrazide

The ethyl ester intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux to form 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide. This nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety.

Optimization Insights:

  • Molar Ratio : 1:1.2 (ester : hydrazine hydrate)

  • Reaction Time : 13 hours (reflux in ethanol)

  • Yield : 87%

Prolonged reaction times beyond 15 hours risk side reactions, such as over-hydrolysis to the carboxylic acid. The product is purified via recrystallization from aqueous ethanol, with characterization by melting point (136–138°C) and IR spectroscopy (C=O stretch at 1,710 cm⁻¹, N–H bend at 1,620 cm⁻¹).

Acylation with 4-Chlorobenzoyl Chloride

The final step involves N-acylation of the carbohydrazide’s free amine group using 4-chlorobenzoyl chloride. Conducted in a biphasic system (toluene/water) with sodium carbonate as a base, this reaction achieves selective acylation at the hydrazide nitrogen.

Procedure Overview:

  • Reagents :

    • 8-Methoxy-2-oxo-2H-chromene-3-carbohydrazide (1.25 mmol)

    • 4-Chlorobenzoyl chloride (1.5 mmol)

    • Saturated Na₂CO₃ (aqueous phase)

  • Conditions :

    • Stirring at room temperature for 12 hours

    • Precipitation and recrystallization from ethanol

  • Yield : 75–89% (inferred from analogous reactions)

The base neutralizes HCl generated during acylation, shifting equilibrium toward product formation. Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion, while higher equivalents risk diacylation.

Characterization and Analytical Data

Spectral Analysis:

  • ¹H NMR (DMSO-d₆, 400 MHz):
    δ 11.32 (s, 1H, NH), 8.54 (s, 1H, coumarin H-4), 7.89–7.42 (m, 4H, Ar–H), 6.92 (d, J = 8.8 Hz, 1H, H-6), 6.47 (d, J = 8.8 Hz, 1H, H-5), 3.87 (s, 3H, OCH₃).

  • IR : 3,250 cm⁻¹ (N–H stretch), 1,685 cm⁻¹ (amide C=O), 1,710 cm⁻¹ (coumarin C=O).

Melting Point:

  • 240–242°C (decomposition observed above 250°C).

Comparative Analysis of Synthetic Routes

ParameterKnoevenagel CondensationHydrazinolysisAcylation
Catalyst PiperidineNoneNa₂CO₃
Solvent EthanolEthanolToluene/H₂O
Temperature Reflux (78°C)Reflux (78°C)RT (25°C)
Time 6–8 hours13 hours12 hours
Yield 73–92%87%75–89%

Mechanistic Considerations and Side Reactions

  • Knoevenagel Condensation :

    • Piperidine abstracts the α-hydrogen of diethyl malonate, generating an enolate that attacks the aldehyde. Steric hindrance from the 8-methoxy group minimally affects reactivity due to the para positioning relative to the reaction site.

  • Hydrazinolysis :

    • Ethanol’s polarity facilitates nucleophilic substitution, while excess hydrazine ensures complete conversion. Competing ester hydrolysis to the carboxylic acid is mitigated by avoiding aqueous conditions.

  • Acylation :

    • Sodium carbonate maintains a basic pH, preventing protonation of the hydrazide’s amine and ensuring nucleophilic attack on the acyl chloride. Side products (e.g., diacylated derivatives) are minimized by stoichiometric control.

Scalability and Industrial Relevance

The synthesis is scalable to gram quantities with consistent yields (>80%) under optimized conditions. Industrial adaptation may employ continuous-flow systems for the Knoevenagel step, reducing reaction time to 20 minutes via microwave irradiation. Green chemistry alternatives, such as water-based Knoevenagel reactions using potassium carbonate as a catalyst, offer eco-friendly scalability (yields: 73–93%).

Challenges and Troubleshooting

  • Regioselectivity in Coumarin Formation :
    Use of 2-hydroxy-5-methoxybenzaldehyde ensures the methoxy group occupies the 8-position. Impurities from regioisomers are removed via recrystallization.

  • Acylation Side Products :
    Diacylation is avoided by using 1.2 equivalents of 4-chlorobenzoyl chloride and monitoring reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1) .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Carbohydrazides vs. Carboxamides
Compound Functional Group Substituent(s) Key Findings Reference
Target Compound Carbohydrazide 4-Chlorophenyl carbonyl Hydrazide group enables metal chelation -
N-(4-Methoxyphenethyl)-2-oxo-coumarin-3-carboxamide Carboxamide 4-Methoxyphenethyl Carboxamides show moderate antimicrobial activity
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-coumarin-3-carboxamide Carboxamide 4-Acetamidophenyl Enhanced solubility due to polar acetamido group

Insights :

  • Carbohydrazides exhibit superior metal-binding capabilities compared to carboxamides, making them candidates for antimicrobial applications .
  • Carboxamides with polar substituents (e.g., acetamido) improve aqueous solubility but may reduce membrane permeability .
Hydrazone Derivatives
Compound Core Structure Substituent(s) Activity Reference
N'-(4-Chlorobenzylidene)-2-oxo-coumarin-3-carbohydrazide 2-Oxo-coumarin 4-Chlorobenzylidene Anticonvulsant activity at 100 mg/kg
Target Compound 8-Methoxy-2-oxo-coumarin 4-Chlorophenyl carbonyl Expected anticonvulsant potential -

Insights :

  • Benzylidene hydrazones (e.g., 4-chlorobenzylidene) demonstrate anticonvulsant efficacy in mice models .
  • The 8-methoxy group in the target compound may enhance metabolic stability compared to non-substituted coumarins .

Substituent Position and Halogen Effects

Chlorophenyl Substituents
Compound Substituent Position Halogen Type Activity Reference
Target Compound 4-Chlorophenyl Chlorine Potential pesticidal activity -
8-Methoxy-2-imino-coumarin-3-carboxylic acid (2-chlorophenyl)amide 2-Chlorophenyl Chlorine Lower bioactivity vs. 4-chloro analogs
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-coumarin-3-carboxamide 4-Chloro-3-methylphenyl Chlorine + Methyl Enhanced hydrophobic interactions

Insights :

  • 4-Chlorophenyl derivatives generally show higher bioactivity than 2-chloro analogs due to improved steric and electronic compatibility with biological targets .
Alkoxy Group Variations
Compound Alkoxy Group Position Impact Reference
Target Compound 8-Methoxy Coumarin C8 May reduce oxidative metabolism -
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-coumarin-3-carboxamide 8-Methoxy + 6-Bromo Coumarin C8, C6 Bromine enhances electrophilicity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-coumarin-3-carboxamide 8-Ethoxy Coumarin C8 Ethoxy increases half-life in vivo

Insights :

  • 8-Methoxy groups improve photostability and metabolic resistance compared to unsubstituted coumarins .
  • Ethoxy substituents extend plasma half-life but may reduce solubility .

Biological Activity

N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromene derivatives, which have been widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide with 4-chlorobenzoyl chloride. The reaction can be conducted in an organic solvent under controlled conditions to yield the desired product with high purity.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit notable antimicrobial properties. A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25

These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The compound exhibited a strong ability to scavenge free radicals, indicating its potential for use in preventing oxidative stress-related diseases.

Assay Type IC50 (µM)
DPPH Radical Scavenging15.5
ABTS Radical Scavenging12.3

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism where the compound modulates inflammatory pathways, potentially through inhibition of NF-kB signaling.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the hydrazide moiety may allow for interaction with key enzymes involved in bacterial metabolism.
  • Radical Scavenging : The methoxy group may contribute to electron donation, enhancing the compound's ability to neutralize free radicals.
  • Cytokine Modulation : The chromene structure may influence signaling pathways associated with inflammation.

Case Studies

  • Antibacterial Efficacy : A study conducted on various chromene derivatives found that modifications at the 4-position significantly enhanced antibacterial activity compared to unmodified counterparts.
  • Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).

Q & A

Basic Research Question

  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement ) confirms planarity of the coumarin core and dihedral angles between the 4-chlorophenyl and chromene moieties. Hydrogen bonding between the hydrazide N–H and carbonyl oxygen stabilizes the structure .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; carbonyl carbons appear at ~165–170 ppm .
    • IR : Stretching vibrations at 1680 cm⁻¹ (C=O, coumarin) and 3250 cm⁻¹ (N–H, hydrazide) .

Advanced Research Question

  • Kinetic Assays : Lineweaver-Burk plots reveal competitive inhibition (e.g., IC₅₀ = 0.96 µg/mL for methoxy-substituted analogs ).
  • Structure-Activity Relationship (SAR) :
    • Methoxy Group (C8) : Enhances binding to enzyme active sites via hydrophobic interactions.
    • 4-Chlorophenyl Substituent : Electron-withdrawing effects increase electrophilicity of the carbonyl group, improving enzyme affinity .

Data Contradiction : Discrepancies in IC₅₀ values (e.g., 0.96 vs. 32.86 µg/mL) may arise from assay conditions (pH, substrate concentration) or purity of stereoisomers. Validate via dose-response curves and chiral HPLC .

How can computational modeling elucidate the binding mechanism of this compound with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock/Vina) : The coumarin core fits into the α-glucosidase catalytic pocket, with the 4-chlorophenyl group forming π-π stacking with Tyr72.
  • MD Simulations : Reveal stable hydrogen bonds between the hydrazide NH and Asp349 (ΔG = −8.2 kcal/mol) .
  • QM/MM Studies : Charge transfer from the methoxy oxygen to the enzyme’s active site enhances binding .

Limitation : Overestimation of binding affinity due to rigid protein models. Use flexible docking or ensemble approaches for accuracy .

What strategies address contradictory results in thermodynamic vs. kinetic control during synthesis?

Advanced Research Question

  • Thermodynamic Control : Prolonged reflux in ethanol favors the more stable trans-hydrazide isomer.
  • Kinetic Control : Low-temperature acylation (<50°C) yields cis-isomers as intermediates .
  • Resolution : Use chiral auxiliaries or crystallization-induced asymmetric transformation (CIAT) to isolate enantiopure forms .

Case Study : Isomerization observed at >80°C; monitor via polarimetry or XRD to confirm configuration .

How does the compound’s crystal packing influence its physicochemical stability?

Advanced Research Question

  • Hydrogen-Bonding Networks : R₂²(8) motifs (N–H···O=C) form 1D chains, enhancing thermal stability (m.p. 230–235°C) .
  • π-Stacking : Offset interactions between chlorophenyl rings (3.5 Å spacing) reduce hygroscopicity .
  • Polymorphism Screening : Slurrying in acetonitrile/water mixtures identifies the most stable polymorph for formulation .

What analytical techniques differentiate degradation products under accelerated stability conditions?

Advanced Research Question

  • Forced Degradation :
    • Hydrolysis (pH 1–13) : Cleavage of the hydrazide bond yields coumarin-3-carboxylic acid and 4-chlorobenzamide (LC-MS/MS) .
    • Oxidation (H₂O₂) : Methoxy → carbonyl group conversion detected via FTIR .
  • HPLC-PDA : Track degradation kinetics (t₁/₂ = 48 h at 40°C/75% RH) .

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